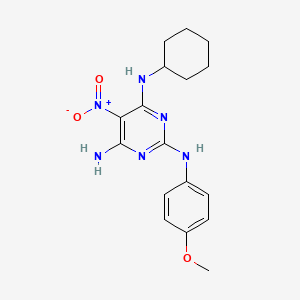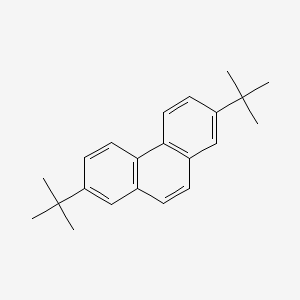
2,7-Di-t-butylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Di-t-butylphenanthrene is an organic compound with the molecular formula C22H26. It is a derivative of phenanthrene, where two tert-butyl groups are substituted at the 2 and 7 positions of the phenanthrene ring. This compound is known for its unique structural properties and has garnered interest in various fields of scientific research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-t-butylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature to ensure the selective substitution at the 2 and 7 positions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions: 2,7-Di-t-butylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include hypervalent iodine compounds and peroxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the phenanthrene ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine compounds, peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
2,7-Di-t-butylphenanthrene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its stable aromatic structure.
作用机制
The mechanism of action of 2,7-Di-t-butylphenanthrene largely depends on its chemical reactivity and interaction with other molecules. In oxidation reactions, the tert-butyl groups provide steric hindrance, influencing the selectivity and rate of reaction. The compound’s aromatic nature allows it to participate in π-π interactions, which are crucial in its applications in organic electronics and material science.
相似化合物的比较
Phenanthrene: The parent compound without tert-butyl substitutions.
2,6-Di-t-butylphenanthrene: A similar compound with tert-butyl groups at the 2 and 6 positions.
2,7-Di-t-butylpyrene: Another polycyclic aromatic hydrocarbon with tert-butyl groups at the 2 and 7 positions.
Uniqueness: 2,7-Di-t-butylphenanthrene is unique due to the specific positioning of the tert-butyl groups, which imparts distinct steric and electronic properties. This makes it particularly useful in studies involving steric effects on chemical reactivity and in the development of materials with specific electronic properties.
属性
CAS 编号 |
24300-92-3 |
|---|---|
分子式 |
C22H26 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2,7-ditert-butylphenanthrene |
InChI |
InChI=1S/C22H26/c1-21(2,3)17-9-11-19-15(13-17)7-8-16-14-18(22(4,5)6)10-12-20(16)19/h7-14H,1-6H3 |
InChI 键 |
XZZQLYWYJYAWNH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
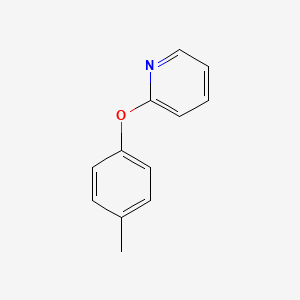
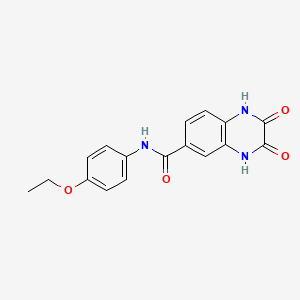

![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
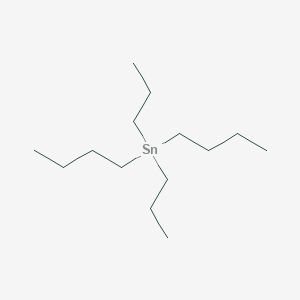

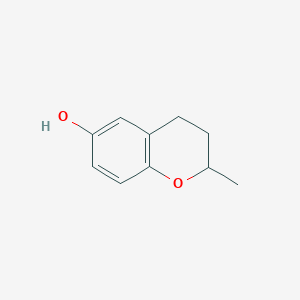
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
